N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
Description
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
N-ethyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C8H8N4O3/c1-2-9-5-3-4-6(12(13)14)8-7(5)10-15-11-8/h3-4,9H,2H2,1H3 |
InChI Key |
AUOXSMQGNROUMV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of ethylamine with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: Oxidized forms of the compound.
Scientific Research Applications
N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is used in various scientific research applications, including:
Fluorescent Probes: Used as a fluorescent probe in biochemical assays due to its strong fluorescence properties.
Biological Studies: Employed in the study of biological processes, including enzyme activities and cellular imaging.
Medical Research: Investigated for its potential use in drug development and disease diagnostics.
Industrial Applications: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets, leading to fluorescence. The compound can bind to proteins or other biomolecules, causing changes in fluorescence intensity, which can be measured and analyzed . This property makes it useful in detecting and quantifying various biological and chemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of NBD derivatives are highly dependent on the substituent at the 4-amino position. Below is a systematic comparison with key analogs:
Key Observations :
Structure-Activity Relationships (SAR) :
- The 7-nitro group is critical for inhibitory activity in c-Myc and InhA targets .
- Polar substituents (e.g., carboxylic acid in JY-3-094) enhance solubility and potency by facilitating interactions with hydrophilic residues .
Physicochemical and Fluorescent Properties
Key Insights :
- NBD derivatives with electron-donating groups (e.g., dimethylamino) exhibit red-shifted emission and higher temperature sensitivity .
- The nitro group’s electron-withdrawing nature stabilizes the excited state, enhancing fluorescence quantum yield .
Biological Activity
N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (often referred to as N-ethyl-NBD) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and fluorescent imaging. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O₃ |
| Molecular Weight | 208.19 g/mol |
| CAS Number | 1481401-71-1 |
| Structure | Chemical Structure |
The compound's mechanism primarily involves its interaction with cellular pathways associated with cancer proliferation. Research indicates that N-ethyl-NBD acts as an inhibitor of the c-Myc transcription factor, which is crucial in regulating genes involved in cell growth and apoptosis. By inhibiting c-Myc, N-ethyl-NBD can induce cell cycle arrest and promote apoptosis in cancer cells.
Biological Activity and Case Studies
-
Anticancer Activity
- A study demonstrated that N-ethyl-NBD significantly inhibited the growth of c-Myc over-expressing cell lines. The compound caused a proliferative arrest primarily in the G0/G1 phase of the cell cycle and induced apoptosis at higher concentrations .
- In vitro experiments showed that N-ethyl-NBD reduced the expression of c-Myc-dependent luciferase reporters while minimally affecting NF-kB-responsive reporters, indicating its specificity in targeting c-Myc pathways .
- Fluorescent Properties
- Toxicity Studies
Research Findings Summary
The following table summarizes key findings from various studies on N-ethyl-NBD:
Q & A
Q. What are the standard synthetic routes for N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer: The synthesis typically involves nitration of a benzoxadiazole precursor followed by alkylation with ethylamine. Key steps include:
- Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 7-position .
- Alkylation : React 4-chloro-7-nitrobenzoxadiazole with ethylamine in THF or acetonitrile, using a base like Cs₂CO₃ or NaHCO₃ to facilitate substitution. Reaction temperatures range from 35–50°C, with yields improved by slow addition of reagents .
- Purification : Column chromatography (silica gel, 30% EtOAc/petroleum ether) or recrystallization ensures high purity (>95%) .
Q. Optimization Tips :
- Use continuous flow reactors for controlled temperature and scalability .
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 8.5–6.2 ppm) and amine/ethyl group signals (δ 3.6–1.2 ppm). For example, the N–H proton appears as a singlet at δ 6.5–6.6 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 264.0840; observed: 264.0711) .
- IR Spectroscopy : Identify nitro (1530–1350 cm⁻¹) and benzoxadiazole (1600–1450 cm⁻¹) stretches .
Q. Data Interpretation :
Q. What are the critical safety considerations when handling this compound in research laboratories?
Methodological Answer:
- Hazard Classification : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- PPE Requirements :
- Emergency Protocols :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
- Substituent Variation : Replace the ethyl group with hydrophobic (e.g., adamantyl) or polar (e.g., carboxylic acid) moieties to modulate target binding .
- In Vitro Assays : Measure IC₅₀ values for target inhibition (e.g., c-Myc/Max heterodimer disruption) using fluorescence polarization or SPR .
- Computational Modeling : Perform docking (AutoDock Vina) or MD simulations to predict binding modes with disordered proteins like Aβ42 .
Q. Case Study :
Q. What methodologies are employed to study the interaction of this compound with target proteins using biophysical techniques?
Methodological Answer:
- Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence upon ligand binding .
- Confocal Microscopy : Track cellular uptake and sublocalization (e.g., nucleolar accumulation in HeLa cells) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
Q. Example :
Q. How can fluorescence properties of this compound be exploited in cellular imaging studies?
Methodological Answer:
Q. How to address discrepancies in synthetic yields or purity when scaling up reactions from literature protocols?
Methodological Answer:
- Root-Cause Analysis :
- Yield Improvement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
